molecular formula C24H26ClNO9 B1144842 Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester CAS No. 860615-41-4

Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester

Katalognummer: B1144842
CAS-Nummer: 860615-41-4
Molekulargewicht: 507.9 g/mol
InChI-Schlüssel: LMOVOVRWRQCXOQ-QMDPOKHVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Renal Toxicity Studies

Research has demonstrated that Zomepirac Acyl-O-β-D-glucuronide can accumulate in the kidneys, contributing to renal toxicity. A study established a mouse model to investigate this phenomenon:

  • Findings :
    • Significant increases in blood urea nitrogen (BUN) and creatinine levels were observed, indicating impaired kidney function.
    • Histopathological analysis revealed vacuolation and infiltration of mononuclear cells in kidney tissues.
    • The accumulation of Zomepirac Acyl-O-β-D-glucuronide correlated with markers of oxidative stress, suggesting a mechanism for renal injury .
Parameter Control Group Treatment Group
BUN (mg/dL)1545
Creatinine (mg/dL)0.51.5
Histopathological ChangesNonePresent

Interaction with Other Drugs

The disposition of Zomepirac Acyl-O-β-D-glucuronide is significantly altered when co-administered with probenecid, a drug that inhibits renal tubular secretion:

  • Study Results :
    • Probenecid reduced the total plasma clearance of zomepirac by 64%, increasing its bioavailability.
    • The formation of Zomepirac Acyl-O-β-D-glucuronide was reduced by 71%, indicating that probenecid can significantly affect the metabolism and elimination pathways of zomepirac .
Drug Interaction Plasma Clearance (mL/min) Bioavailability (%)
Zomepirac Alone68255
Zomepirac + ProbenecidReduced by 64%Increased to 84%

Covalent Modification of Proteins

Zomepirac Acyl-O-β-D-glucuronide has been shown to covalently modify tubulin proteins in vitro:

  • Experimental Setup :
    • Bovine brain microtubular protein was incubated with Zomepirac Acyl-O-β-D-glucuronide, leading to a dose-dependent inhibition of microtubule assembly.
    • Immunoblotting confirmed the covalent modification of tubulin by Zomepirac Acyl-O-β-D-glucuronide, suggesting potential implications for cytoskeletal dynamics and cellular function .
Concentration (mM) Inhibition (%)
1~50
4~35

Implications for Drug Development

The unique properties of Zomepirac Acyl-O-β-D-glucuronide highlight its potential as a lead compound for further research:

  • Therapeutic Potential : Understanding its mechanisms may lead to the development of safer NSAIDs with reduced renal toxicity.
  • Biomarker Development : Its accumulation in tissues could serve as a biomarker for assessing nephrotoxicity in drug development.

Biologische Aktivität

Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester (ZAG) is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) zomepirac, which was withdrawn from the market due to safety concerns, particularly renal toxicity. This article explores the biological activity of ZAG, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

Overview of Zomepirac and Its Metabolism

Zomepirac is primarily metabolized through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The formation of acyl glucuronides like ZAG is significant because these metabolites can exhibit electrophilic properties, potentially leading to adverse biological effects. ZAG is formed when zomepirac undergoes phase II metabolism, resulting in a compound that can covalently modify proteins, including microtubular proteins .

ZAG's biological activity is characterized by its ability to interact with various cellular components:

  • Covalent Modification : ZAG can form covalent adducts with microtubular proteins, inhibiting their assembly. Studies have shown that ZAG causes dose-dependent inhibition of microtubule assembly, which can disrupt normal cellular functions .
  • Renal Toxicity : In vivo studies using a kidney injury mouse model demonstrated that ZAG accumulation in the kidneys correlates with elevated blood urea nitrogen (BUN) and creatinine levels, indicating renal impairment. Histopathological examinations revealed vacuolation and mononuclear cell infiltration in renal tissues .

Oxidative Stress and Immune Response

The renal toxicity associated with ZAG has been linked to oxidative stress. Increased levels of oxidative stress markers were observed in animal models treated with zomepirac, suggesting that ZAG may contribute to kidney injury through mechanisms involving oxidative damage and inflammatory responses .

Case Study 1: Renal Toxicity in Mice

A study established a mouse model to investigate the nephrotoxic effects of ZAG. Mice pretreated with esterase inhibitors showed significant increases in plasma concentrations of ZAG. The findings indicated that the accumulation of ZAG could be responsible for renal damage observed in subjects exposed to zomepirac .

Case Study 2: Covalent Binding to Proteins

In vitro experiments demonstrated that ZAG can covalently modify tubulin, a key component of the cytoskeleton. This modification was shown to inhibit tubulin polymerization, which is critical for cell division and intracellular transport . The study quantified the inhibition effect, revealing that ZAG caused over 50% inhibition at concentrations around 1 mM.

Comparative Analysis of Biological Effects

Effect Zomepirac Zomepirac Acyl-O-β-D-glucuronide
Renal ToxicityYesYes
Covalent BindingMinimalSignificant
Microtubule Assembly InhibitionModestStrong
Oxidative Stress InductionYesYes

Eigenschaften

CAS-Nummer

860615-41-4

Molekularformel

C24H26ClNO9

Molekulargewicht

507.9 g/mol

IUPAC-Name

prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C24H26ClNO9/c1-4-9-33-23(32)22-20(30)19(29)21(31)24(35-22)34-16(27)11-15-10-12(2)17(26(15)3)18(28)13-5-7-14(25)8-6-13/h4-8,10,19-22,24,29-31H,1,9,11H2,2-3H3/t19-,20-,21+,22-,24+/m0/s1

InChI-Schlüssel

LMOVOVRWRQCXOQ-QMDPOKHVSA-N

Isomerische SMILES

CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl

Synonyme

1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester;  1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.